5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN4O |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
5-bromo-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H7BrN4O/c10-7-1-6(2-11-3-7)9(15)14-8-4-12-13-5-8/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
CRFUCEAUIPIQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NC2=CNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo N 1h Pyrazol 4 Yl Nicotinamide and Its Analogs
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide identifies the central amide bond as the key disconnection point. This bond can be formed through a coupling reaction between an activated 5-bromonicotinic acid derivative and 4-aminopyrazole, or alternatively, between 5-bromo-3-aminopyridine and a pyrazole-4-carboxylic acid derivative. The former is often the more common and direct approach. This leads to two primary starting materials: 5-bromonicotinic acid and 4-aminopyrazole. Further disconnection of these precursors reveals simpler, commercially available starting materials for their respective syntheses.
Direct Amidation and Coupling Reactions for Nicotinamide (B372718) Formation
The formation of the nicotinamide core is a critical step in the synthesis of the target compound and its analogs. This is typically achieved through direct amidation or coupling reactions that form the robust amide linkage.
One-Step Coupling Approaches Utilizing Aromatic Carboxylic Acids and Amines
The most direct route to this compound involves the one-step coupling of 5-bromonicotinic acid and 4-aminopyrazole. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents can be employed for this purpose, leading to the desired amide product. researchgate.netmdpi.com For instance, the synthesis of related N-(1H-pyrazol-5-yl)nicotinamide derivatives has been successfully achieved, demonstrating the feasibility of this approach. researchgate.netnih.gov
Amidation of Pyrazole-4-Carboxylic Acids
An alternative strategy for producing analogs involves the amidation of pyrazole-4-carboxylic acids. mdpi.comresearchgate.net In this approach, a pyrazole-4-carboxylic acid is coupled with a substituted or unsubstituted aminopyridine. This method is particularly useful for creating a diverse library of compounds with various substituents on the nicotinamide ring. The synthesis of pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) from pyrazole-3-carbonyl chlorides highlights the utility of activated pyrazole carboxylic acid derivatives in forming amide bonds. nih.govtandfonline.com
Use of Coupling Reagents (e.g., HATU, DIPEA) in Amide Bond Formation
Modern amide bond formation heavily relies on the use of efficient coupling reagents to ensure high yields and minimize side reactions. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are frequently used in conjunction with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a polar aprotic solvent like DMF (Dimethylformamide). researchgate.netwikipedia.org This combination activates the carboxylic acid, facilitating a rapid and clean reaction with the amine. mychemblog.com While HATU is highly effective, other reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) can also be employed, though they may sometimes result in lower yields depending on the substrates. nih.gov
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Reported Yield Range |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 5-12 hours | 23-90% researchgate.net |
| EDC/HOBt | DIPEA/Et3N | DCM/DMF | 12-48 hours | 11-65% nih.gov |
| PyBOP | DIPEA | DMF | 1-3 hours | Variable |
| DCC/DMAP | - | DCM | 4-42 hours | 13-28% nih.govnih.gov |
Halogenation and Substitution Reactions on Pyrazole and Nicotinamide Scaffolds
To synthesize analogs or to introduce the necessary bromo substituent, halogenation reactions are employed. These can be performed on the pyrazole or nicotinamide precursors before the coupling step.
Bromination of Pyrazole Precursors and Subsequent N-Alkylation
The bromination of pyrazole precursors is a common method for introducing a bromine atom onto the pyrazole ring, typically at the 4-position. researchgate.net Reagents like N-Bromosuccinimide (NBS) are frequently used for this purpose, often in solvents such as chloroform (B151607) or carbon tetrachloride, and sometimes under photochemical conditions to enhance reactivity. nih.govjmcs.org.mxresearchgate.net Once the 4-bromopyrazole is obtained, it can be further functionalized. For instance, N-alkylation of the pyrazole ring can be achieved using various alkylating agents under basic conditions or through methods like phase transfer catalysis. researchgate.netresearchgate.net This allows for the synthesis of a wide array of N-substituted pyrazole analogs. mdpi.comsemanticscholar.orgthieme-connect.com
| Reaction Type | Substrate | Reagent(s) | Conditions | Product |
|---|---|---|---|---|
| Bromination | Pyrazole | NBS | CCl4 or H2O researchgate.net | 4-Bromopyrazole |
| Photochemical Bromination | N-substituted 3-methyl-2-pyrazolin-5-one | NBS | Chloroform, light nih.gov | Brominated pyrazole derivatives |
| N-Alkylation | 4-Bromopyrazole | Alkyl halide, K2CO3 | DMSO researchgate.net | 1-Alkyl-4-bromopyrazole |
| N-Alkylation | Pyrazole | Trichloroacetimidate, Brønsted acid | - mdpi.comsemanticscholar.org | N-Alkyl pyrazole |
Introduction of Halogen Substituents onto the Nicotinamide Ring
The introduction of a bromine atom at the 5-position of the nicotinamide ring is a key step in the synthesis of this compound. This can be achieved through several synthetic strategies, primarily involving the use of a pre-brominated nicotinic acid derivative.
One common approach is the direct amidation of 5-bromonicotinic acid with 4-aminopyrazole. In this method, the bromine substituent is already in place on the nicotinic acid starting material. The reaction typically involves the activation of the carboxylic acid group of 5-bromonicotinic acid to facilitate the formation of the amide bond with the amino group of the pyrazole. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, or carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Alternatively, electrophilic bromination of a nicotinamide precursor can be employed. However, this method requires careful control of reaction conditions to ensure regioselectivity, as the pyridine (B92270) ring has multiple positions susceptible to electrophilic attack. The presence of the amide group at the 3-position directs incoming electrophiles, but a mixture of products can still be formed. Therefore, the use of 5-bromonicotinic acid is often the preferred and more direct route to ensure the desired substitution pattern.
Research on related nicotinamide derivatives has shown that the introduction of halogen groups can significantly impact the biological activity of the molecule. For instance, derivatives featuring a bromine substituent have demonstrated notable potency in certain biological assays. nih.gov
Derivatization Strategies from Precursor Nicotinamide and Pyrazole Intermediates
Once the core structure of this compound is synthesized, further derivatization can be carried out on both the pyrazole and nicotinamide moieties to explore structure-activity relationships.
Modification of the Pyrazole Moiety in Nicotinamide Derivatives
The pyrazole ring offers several positions for modification. The nitrogen atoms of the pyrazole can be alkylated or arylated to introduce various substituents. For instance, N-alkylation can be achieved by treating the pyrazole derivative with an alkyl halide in the presence of a base. This modification can influence the compound's solubility, lipophilicity, and interaction with biological targets.
Furthermore, the carbon atoms of the pyrazole ring can be functionalized. For example, if the pyrazole intermediate used in the initial synthesis contains other functional groups, such as an ester or a nitro group, these can be further transformed. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of other functional groups. A nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used in diazotization reactions to introduce other substituents. The synthesis of various substituted pyrazole derivatives has been extensively reviewed, highlighting the versatility of this heterocyclic core in medicinal chemistry. nih.gov
Functionalization of the Nicotinamide Ring System
The nicotinamide ring system also presents opportunities for further functionalization, although the presence of the bromine atom and the amide linkage must be taken into consideration. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the compound.
Additionally, the bromine atom at the 5-position can serve as a handle for cross-coupling reactions. For example, Suzuki or Stille coupling reactions can be used to introduce new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, or alkyl groups. These modifications can significantly expand the chemical space around the nicotinamide core and are a common strategy in drug discovery to optimize biological activity. The structure of nicotinamide consists of a pyridine ring with a primary amide group, and it undergoes electrophilic substitution reactions and transformations of its functional groups. researchgate.net
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
The optimization of synthetic pathways for this compound and its analogs is a critical aspect of the synthetic process, aiming to maximize the yield of the desired product while minimizing the formation of byproducts. This involves a systematic investigation of various reaction parameters.
For the key amide bond formation step between 5-bromonicotinic acid and 4-aminopyrazole, several factors can be optimized. These include the choice of coupling reagent, solvent, temperature, and reaction time. A screening of different coupling reagents and bases is often performed to identify the most efficient combination. For instance, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent in a suitable solvent like dimethylformamide (DMF) can often lead to high yields and clean reactions. researchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Coupling Reagent | DCC/DMAP | HATU/DIPEA | SOCl₂ then amine | 45 |
| Solvent | DMF | THF | DCM | 92 |
| Temperature (°C) | 90 | Room Temperature | 0 to Room Temp | 61 |
| Time (h) | 24 | 1.5 | 3 | Varies |
This table presents a hypothetical optimization of the amide coupling reaction, illustrating how different parameters can influence the yield. Actual results would be determined experimentally.
Selectivity is another important consideration, particularly when dealing with functional group transformations on the core molecule. For instance, during the modification of the pyrazole moiety, the reaction conditions must be chosen carefully to avoid any unwanted reactions with the nicotinamide part of the molecule. The use of protecting groups might be necessary in some cases to achieve the desired selectivity. The choice of catalyst and reaction conditions in cross-coupling reactions on the brominated nicotinamide ring is also crucial to ensure high selectivity for the desired product. The regioselective synthesis of substituted pyrazoles often depends on the specific reaction conditions and the nature of the starting materials. mdpi.com
Biological Activity Profiling of 5 Bromo N 1h Pyrazol 4 Yl Nicotinamide Derivatives
Antifungal Research Applications
The antifungal properties of pyrazole (B372694) and nicotinamide (B372718) derivatives have been a significant area of research, with studies targeting both plant and human fungal pathogens.
The primary method for assessing the in vitro antifungal activity of 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide derivatives is the mycelial growth inhibition assay. ekb.egresearchgate.net This technique involves introducing the test compound at various concentrations to a culture of a specific fungus and measuring the inhibition of its growth compared to a control. The results are often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the fungal growth. ekb.eg
In a study investigating a series of N-(1H-pyrazol-5-yl)nicotinamide derivatives, researchers evaluated their efficacy against plant pathogenic fungi such as Sclerotinia sclerotiorum and Valsa mali. ekb.egresearchgate.net For instance, one derivative, designated as compound B4, demonstrated notable activity against S. sclerotiorum and V. mali with EC50 values of 10.35 mg/L and 17.01 mg/L, respectively. ekb.egresearchgate.net
Another common methodology for evaluating antifungal potential, particularly against human pathogens like Candida species, is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The following table summarizes the in vitro antifungal activity of a representative N-(1H-pyrazol-5-yl)nicotinamide derivative against selected plant pathogens.
| Compound | Fungal Strain | EC50 (mg/L) |
| B4 | Sclerotinia sclerotiorum | 10.35 |
| B4 | Valsa mali | 17.01 |
Moving beyond in vitro studies, the efficacy of these compounds has been assessed in preclinical models of fungal diseases. A notable example is the in vivo evaluation of N-(1H-pyrazol-5-yl)nicotinamide derivatives in suppressing rape sclerotinia rot caused by Sclerotinia sclerotiorum. ekb.egresearchgate.net In such studies, a specific compound is applied to the host plant, which is then challenged with the fungal pathogen. The effectiveness of the compound is determined by measuring the reduction in disease symptoms compared to untreated controls.
For example, compound B4 was found to be effective in suppressing rape sclerotinia rot at a concentration of 50 mg/L. ekb.egresearchgate.net These preclinical assessments are crucial for determining the potential of a compound to be developed into a practical fungicide for agricultural use.
Investigations into Antibacterial Potential
While the primary focus of research on this compound derivatives has been on their antifungal properties, the broader classes of pyrazole and nicotinamide compounds have been investigated for antibacterial activity.
Broad-spectrum antibacterial screening typically involves testing a compound against a panel of both Gram-positive and Gram-negative bacteria. mdpi.com Common methods include the agar (B569324) well diffusion assay and the broth microdilution method to determine the MIC. The agar well diffusion method provides a qualitative assessment of antibacterial activity by measuring the zone of inhibition around a well containing the test compound. The broth microdilution method offers a quantitative measure of the MIC. While pyrazole derivatives, in general, have been explored for their broad-spectrum antibacterial properties, specific data on this compound is not extensively available in the reviewed literature. nih.govnih.gov
Research into various pyrazole derivatives has shown activity against specific bacterial strains. For example, some pyrazole-thiazole hybrids have demonstrated potency against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, certain nicotinamide derivatives have been shown to be most active against the Gram-negative bacterium P. aeruginosa. mdpi.com However, specific studies detailing the activity of this compound against these specific bacterial types are limited.
The following table provides a general overview of the types of bacteria against which broader classes of pyrazole and nicotinamide derivatives have been tested.
| Bacterial Type | Representative Strains |
| Gram-Positive | Staphylococcus aureus, Bacillus subtilis |
| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa |
The antimycobacterial potential of pyrazole and nicotinamide derivatives is of significant interest due to the global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis. Nicotinamide itself is an analogue of pyrazinamide, a first-line drug for tuberculosis treatment. plos.org
Screening for antimycobacterial activity often involves determining the MIC against M. tuberculosis H37Rv, the standard laboratory strain. While some pyrazole derivatives have been identified as having antimycobacterial properties, and nicotinamide is known to inhibit the replication of M. tuberculosis within macrophages, specific research on the antimycobacterial activity of this compound is not well-documented in the available scientific literature. frontiersin.orgnih.gov
Exploration of Antiparasitic and Nematicidal Activities
The therapeutic potential of pyrazole derivatives extends to antiparasitic applications, with various studies highlighting their efficacy against a range of pathogens. Organotin (IV) derivatives, for instance, have been tested against seven different eukaryotic pathogens, demonstrating broad-spectrum antiparasitic capabilities. mdpi.com One particular compound from this class, MS26Et3, showed significant activity against Leishmania donovani, Trypanosoma cruzi, Trypanosoma brucei, and Naegleria fowleri. mdpi.com While not direct derivatives of this compound, these findings underscore the potential of complex chemical structures in combating parasitic infections. mdpi.com
In the realm of agriculture, plant-parasitic nematodes pose a significant threat to crop production. nyxxb.cn Research into novel chemical agents has led to the development of various pyrazole-containing compounds with potent nematicidal properties. A series of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and showed good control against the tomato root-knot nematode, Meloidogyne incognita. researchgate.net Similarly, novel 4,5,5-trifluoropent-4-enamide derivatives containing a pyrazole moiety have been evaluated for their nematicidal activity. nyxxb.cn One such compound, B8, which incorporates a furan (B31954) ring, demonstrated excellent efficacy against both Meloidogyne incognita and Bursaphelenchus xylophilus. nyxxb.cn Another compound, B10, containing a benzothiazole (B30560) ring, also showed potent activity in controlling nematode populations in sand-based tests. nyxxb.cn These studies indicate that the pyrazole scaffold is a promising starting point for the development of new nematicidal agents.
Preclinical Anticancer Screening Modalities
The pyrazole nucleus is a well-established scaffold in the design of anticancer agents, with numerous derivatives exhibiting significant cytotoxic effects against various cancer cell lines. nih.gov A novel pyrazole derivative, identified as PTA-1, has shown potent cytotoxicity across a panel of different cancer cell lines, inducing apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. nih.gov Another study focused on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives, which were evaluated for their activity against the MDA-MB-468 triple-negative breast cancer cell line. waocp.org The compound designated as 3f was found to be the most active, showing a dose- and time-dependent cytotoxic effect. waocp.org
Further research into pyrazole-based compounds has identified promising activity against other cancer types. For example, certain derivatives have shown notable inhibitory effects against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values in the low micromolar range. srrjournals.com Specifically, one compound substituted with a 4-bromophenyl group at the pyrazole ring was effective against all three cell lines. srrjournals.com The versatility of the pyrazole structure allows for the development of compounds with broad-spectrum anticancer potential.
| Compound Class | Cell Line | Activity Metric | Value (µM) |
| Pyrazole Derivative (PTA-1) | MDA-MB-231 | Apoptosis Induction | Low Micromolar |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | IC50 (24h) | 14.97 |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | IC50 (48h) | 6.45 |
| 4-bromophenyl substituted pyrazole | A549 | IC50 | 8.0 |
| 4-bromophenyl substituted pyrazole | HeLa | IC50 | 9.8 |
| 4-bromophenyl substituted pyrazole | MCF-7 | IC50 | 5.8 |
A critical aspect of anticancer drug development is selectivity, where a compound exhibits higher toxicity towards cancer cells compared to normal, healthy cells. In the screening of a chemical library, the pyrazole derivative PTA-1 was identified as a potent anticancer compound that is less cytotoxic to non-cancerous cells. nih.gov This selectivity is a highly desirable trait for potential therapeutic agents. Further studies on pyrazoline and isoxazole (B147169) bridged indole (B1671886) C-glycoside hybrids revealed that these compounds displayed selective toxicity against breast cancer cell lines (MCF-7) while being nontoxic towards normal breast cell lines (MCF-10A). srrjournals.com Similarly, a novel pyrazoline derivative, Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone, was identified as a potent agent against HepG-2 human liver cancer cells, with low cytotoxicity against primary hepatocytes. srrjournals.com This differential activity highlights the potential for developing targeted cancer therapies based on the pyrazole scaffold.
Modulatory Effects on Enzyme Systems and Biological Targets
Nicotinamide phosphoribosyltransferase (NAMPT) is a crucial enzyme in the NAD+ salvage pathway, playing a vital role in cellular metabolism and energy homeostasis. nih.govacs.org While many therapeutic strategies have focused on inhibiting NAMPT in cancer, there is also interest in developing NAMPT activators to address conditions associated with NAD+ depletion. acs.orgnih.gov The chemical structure of ligands can determine whether they act as inhibitors or activators. For instance, a regioisomeric switch from a 3-pyridyl inhibitor to a 4-pyridyl compound can result in a NAMPT activator. nih.gov Research has led to the discovery of potent NAMPT activators, such as 1-[2-(1-methyl-1H-pyrazol-5-yl)- nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea. nih.gov These activators, also known as "NAD+ boosters," may function as positive allosteric modulators (N-PAMs), potentially by binding to a rear channel that accesses the enzyme's active site. nih.gov
Succinate (B1194679) dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain, has been a major target for the development of agricultural fungicides. nih.govresearchgate.net Many pyrazole carboxamide compounds have been successfully developed as commercial SDH inhibitors (SDHIs). researchgate.net In an effort to discover novel SDHI fungicides, a series of pyrazole-5-yl-amide derivatives were synthesized by incorporating cinnamamide (B152044) and nicotinamide structural fragments. nih.gov Biological assays confirmed that many of these target compounds exhibited varying degrees of inhibitory activity against tested fungi. nih.gov Molecular docking studies suggest that these compounds can effectively bind to the SDH enzyme, and further in vivo experiments have demonstrated their potential to control plant diseases. nih.govresearchgate.net The consistent success of pyrazole-based structures in this area confirms their importance as a foundational scaffold for designing potent SDH inhibitors.
Additional Biological Activities (e.g., Insecticidal, Plant Growth Regulatory)
The pyrazole and nicotinamide moieties are also prevalent in compounds developed for agricultural applications, including as insecticides and plant growth regulators.
Insecticidal Activity:
Pyrazole-containing compounds are a well-established class of insecticides. For instance, fipronil, a phenylpyrazole insecticide, acts by blocking GABA-gated chloride channels in insects. The diverse biological activities of pyrazole derivatives also extend to being potential activators of insect ryanodine (B192298) receptors (RyRs), which are critical for calcium regulation in muscle cells. nih.gov
While there is no specific data on the insecticidal properties of this compound, research on related structures provides insights. For example, a series of furan-site transformations of obacunone, including bromination, has been shown to yield derivatives with insecticidal activity against Mythimna separata. researchgate.net This indicates that brominated heterocyclic compounds can play a role in developing new insecticidal agents.
Fungicidal and Plant Growth Regulatory Activity:
Research into N-(1H-pyrazol-5-yl)nicotinamide derivatives has revealed promising antifungal and plant growth-promoting activities. nih.govresearchgate.net In one study, twenty such derivatives were synthesized and evaluated for their ability to inhibit the mycelial growth of various fungi. nih.gov
One of the most active compounds, designated as B4 , exhibited significant antifungal activity against Sclerotinia sclerotiorum and Valsa mali. nih.gov In vivo experiments further demonstrated that compound B4 was effective in suppressing rape sclerotinia rot caused by S. sclerotiorum at a concentration of 50 mg/L. nih.gov
Table 2: Antifungal Activity of a Representative N-(1H-Pyrazol-5-yl)nicotinamide Derivative (Compound B4)
| Pathogen | EC₅₀ (mg/L) |
| Sclerotinia sclerotiorum | 10.35 nih.gov |
| Valsa mali | 17.01 nih.gov |
Interestingly, some of these nicotinamide derivatives also showed potential as plant growth regulators. While not elaborated in detail, the study noted growth-promoting potential. researchgate.net Plant growth regulators (PGRs) can influence various aspects of plant development, including height, leaf number, and chlorophyll (B73375) concentration. nih.gov The specific effects of this compound on plant growth have not been reported, but the activities of its close analogs suggest this as a potential area for future research.
Molecular Mechanism of Action and Target Elucidation for 5 Bromo N 1h Pyrazol 4 Yl Nicotinamide Scaffold
Biochemical Pathway Modulation by Analogs of 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide
The therapeutic and biological effects of chemical compounds are intrinsically linked to their ability to modulate specific biochemical pathways. Analogs of the this compound scaffold have been the subject of research to understand their influence on enzymatic activities and receptor-mediated signaling cascades.
Enzymatic Inhibition/Activation Kinetics
While specific kinetic data for this compound is not extensively detailed in the provided search results, the broader class of nicotinamide (B372718) derivatives has been studied for its inhibitory effects. For instance, nicotinamide analogs have been identified as reversible, competitive inhibitors of enzymes like nicotinamidase (PncA) from Mycobacterium tuberculosis. nih.gov This enzyme is crucial for the conversion of nicotinamide to nicotinic acid in the NAD+ salvage pathway. nih.gov Studies on various analogs have demonstrated inhibition constants ranging from the micromolar to the submicromolar range. nih.gov For example, 3-pyridine carboxaldehyde was found to be a potent inhibitor with a Ki value of 290 nM. nih.gov This competitive inhibition mechanism suggests that these molecules bind to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The development of coupled enzymatic assays has facilitated the direct monitoring of steady-state enzyme kinetics, enabling the characterization of such inhibitory activities. nih.gov
Receptor Binding and Downstream Signaling Cascade Modulation
The interaction of nicotinamide derivatives with cellular receptors can initiate or inhibit downstream signaling pathways, leading to a variety of cellular responses. While direct receptor binding studies for this compound are not specified, the structural motifs present in this scaffold are common in molecules designed to interact with biological receptors. The modulation of these pathways is a key area of investigation for understanding the full pharmacological profile of this class of compounds.
Investigation of Intermolecular Interactions with Biological Targets
The efficacy of a compound is fundamentally dependent on its ability to interact with its biological target. The specific types of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, dictate the stability and specificity of the compound-target complex.
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are critical for the specific recognition and binding of ligands to biological macromolecules. In the context of nicotinamide-containing structures, the amide group and the nitrogen atom in the pyridine (B92270) ring are key sites for hydrogen bonding. frontiersin.org Structural analyses of nicotinamide salts have revealed layered structures where cations and anions interact through strong and weak hydrogen bonds, such as N+–H/O− and C–H/O. frontiersin.org These interactions are crucial for the stability of the crystal lattice and are indicative of the types of hydrogen bonds that can be formed with biological targets like enzymes or receptors. Carboxamide-containing compounds, for example, are known to inhibit enzymes like succinate (B1194679) dehydrogenase by forming hydrogen bonds with amino acid residues such as histidine. researchgate.net
Characterization of Hydrophobic and π-π Stacking Interactions
Hydrophobic interactions and π-π stacking are also significant contributors to the binding affinity of drug-like molecules. The aromatic rings present in the this compound scaffold, namely the brominated pyridine and the pyrazole (B372694) rings, are capable of engaging in such interactions. Compounds containing phenacyl substituents, for instance, are thought to have improved interactions with fungal enzymes through π-π stacking and hydrogen bonding. researchgate.net These interactions often occur with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target protein. nih.gov The environment surrounding the aromatic ring can become more hydrophobic upon binding, which can be detected using spectroscopic techniques. nih.gov
Cellular and Subcellular Effects Associated with Target Engagement
Modulation of Cellular Cofactor Levels (e.g., NAD+)
A plausible, yet not definitively proven, mechanism of action for the this compound scaffold is its potential to influence the homeostasis of nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a vital coenzyme present in all living cells and is fundamental to a vast array of biological processes. mdpi.comchemrxiv.org It plays a central role in cellular metabolism, energy production, DNA repair, and cell signaling. mdpi.comnih.gov
The core chemical structure of this compound contains a nicotinamide moiety. Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a well-established precursor for the biosynthesis of NAD+ through the salvage pathway. chemrxiv.org In this pathway, enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) convert nicotinamide into nicotinamide mononucleotide (NMN), which is then adenylated to form NAD+. mdpi.com
Given this structural feature, it is hypothesized that the nicotinamide portion of the scaffold could be recognized and utilized by the cellular machinery involved in NAD+ synthesis. By potentially serving as a substrate or modulator for enzymes in the salvage pathway, compounds with this scaffold could lead to an increase in intracellular NAD+ pools. Augmenting NAD+ levels has been shown to have numerous effects on cellular health and resilience. chemrxiv.orgfrontiersin.org For instance, oral supplementation with NAD+ precursors like nicotinamide riboside (NR) has been demonstrated to safely elevate NAD+ levels in humans. chemrxiv.orgnih.gov Therefore, the ability to modulate this critical cofactor represents a significant aspect of the compound's potential molecular mechanism.
Impact on Cellular Structures and Processes (e.g., fungal cell wall disruption)
A more directly observed mechanism of action for derivatives of the N-(1H-pyrazol-yl)nicotinamide scaffold is their potent antifungal activity, which appears to be mediated by the disruption of fungal cellular structures. researchgate.netnih.gov Fungal infections pose a significant threat to both agriculture and human health, and the development of novel fungicides is crucial. researchgate.net Nicotinamide derivatives have emerged as a promising class of antifungals. mdpi.comnih.gov
Research into a series of N-(1H-pyrazol-5-yl)nicotinamide derivatives identified several compounds with significant fungicidal activity against plant pathogenic fungi. researchgate.netnih.gov One particular derivative, designated as compound B4, demonstrated notable efficacy against Sclerotinia sclerotiorum and Valsa mali. researchgate.netnih.gov
Table 1: Antifungal Activity of Compound B4
| Fungal Species | EC50 Value (mg/L) |
|---|---|
| Sclerotinia sclerotiorum | 10.35 |
| Valsa mali | 17.01 |
EC50 (half maximal effective concentration) values indicate the concentration of a compound that inhibits 50% of the fungal mycelial growth. researchgate.netnih.gov
To elucidate the mechanism behind this antifungal activity, preliminary studies involving molecular docking and scanning electron microscopy were conducted. nih.gov The results from these analyses suggest that the antifungal action of compound B4 is likely due to its ability to disrupt the integrity of the fungal cell wall. nih.gov The cell wall is a critical structure for fungi, providing physical protection and maintaining cellular shape. Its disruption can lead to cell lysis and death. This mechanism of targeting the cell wall is a key strategy for many existing antifungal agents and highlights a primary target for the N-(1H-pyrazol-yl)nicotinamide scaffold. acs.org
Structure Activity Relationship Sar and Medicinal Chemistry Optimization of 5 Bromo N 1h Pyrazol 4 Yl Nicotinamide Analogs
Systematic Modification of the Nicotinamide (B372718) Core
The nicotinamide portion of the molecule offers several positions for substitution, allowing for fine-tuning of the compound's electronic, steric, and lipophilic properties, which in turn dictates its interaction with biological targets.
Effects of Bromine Substitution at C5 on Biological Potency
The presence of a bromine atom at the C5 position of the pyridine (B92270) ring is a defining feature of the lead compound. Halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's activity. The introduction of a halogen, such as bromine, can influence ligand-receptor interactions through several mechanisms. It alters the electronic distribution of the aromatic ring and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.
Influence of Other Substituents on the Pyridine Ring
Beyond the C5 bromine, altering other positions on the pyridine ring significantly impacts biological potency. In the context of fungicidal nicotinamides targeting succinate (B1194679) dehydrogenase (SDH), substitutions on the pyridine ring are critical for activity. researchgate.net For example, the introduction of a chlorine atom at the C6 position of the nicotinamide ring has been shown to be beneficial for antifungal activity. researchgate.net The compound 6-chloro-N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)nicotinamide demonstrated potent efficacy against Sclerotinia sclerotiorum. researchgate.net
Further studies on N-(thiophen-2-yl) nicotinamide derivatives revealed that di-substitution on the pyridine ring can lead to highly active compounds. The analog ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate, featuring chlorine atoms at both the C5 and C6 positions, exhibited excellent fungicidal activity. mdpi.com This highlights that a multi-substitution pattern on the nicotinamide core can enhance biological effects.
| Compound ID | Pyridine Ring Substituent (R) | Amide Moiety | Activity/Note |
|---|---|---|---|
| - | 5-Bromo | N-(1H-pyrazol-4-yl) | Lead Compound Scaffold |
| B4 Analog | 6-Chloro | N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl) | Potent antifungal activity reported. researchgate.netnih.gov |
| 4f | 5,6-Dichloro | N-(2-ethoxycarbonyl-4-cyano-3-methylthiophen-5-yl) | Excellent fungicidal activity against cucumber downy mildew. mdpi.com |
| 4h | 6-Bromo | N-(2-methoxycarbonyl-4-cyano-3-methylthiophen-5-yl) | Demonstrates tolerance for bromine at C6. mdpi.com |
| 4g | 5-Bromo, 6-Chloro | N-(2-methoxycarbonyl-4-cyano-3-methylthiophen-5-yl) | Shows activity with multiple halogen substitutions. mdpi.com |
Variations on the Pyrazole (B372694) Moiety
The pyrazole ring serves as the second key pharmacophoric element. Its substituents and orientation are critical determinants of activity, offering a rich platform for medicinal chemistry optimization.
Effects of N-Substitution and Ring Substituents on Activity
The substituents on the pyrazole ring play a crucial role in modulating the biological activity of N-(1H-pyrazol-5-yl)nicotinamide derivatives. A study focused on developing novel fungicides synthesized a series of analogs to probe the SAR of the pyrazole moiety. nih.gov
Key findings from this research indicate that N-substitution on the pyrazole ring is essential. Specifically, placing a methyl group on the N1 position of the pyrazole was found to be a common feature among the most active compounds. Furthermore, the nature of the substituent at the C3 position of the pyrazole ring had a dramatic effect on antifungal potency. Small, electron-withdrawing groups were shown to be highly favorable. For instance, the compound B4 , identified as 6-chloro-N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)nicotinamide, exhibited the highest activity against S. sclerotiorum and V. mali, with EC50 values of 10.35 mg/L and 17.01 mg/L, respectively. nih.govnih.gov Replacing the difluoromethyl group with a trifluoromethyl group (compound B5 ) maintained good activity, while substitution with larger alkyl groups like ethyl or isopropyl at the C3 position generally led to a decrease in potency. nih.gov
| Compound ID | Nicotinamide Core | Pyrazole N1-Substituent | Pyrazole C3-Substituent | EC50 (mg/L) vs S. sclerotiorum |
|---|---|---|---|---|
| B1 | 6-Chloro | -CH₃ | -CH₃ | 34.42 |
| B2 | 6-Chloro | -CH₃ | -CH₂CH₃ | >100 |
| B4 | 6-Chloro | -CH₃ | -CHF₂ | 10.35 |
| B5 | 6-Chloro | -CH₃ | -CF₃ | 12.58 |
| B11 | 6-Chloro | -H | -CF₃ | 41.26 |
Data sourced from a study on novel N-(1H-Pyrazol-5-yl)nicotinamide derivatives. nih.gov
Bioisosteric Replacements for the Pyrazole Ring
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or metabolic stability by swapping one functional group for another with similar physicochemical properties. The pyrazole ring, a five-membered aromatic heterocycle, can be replaced by other heterocycles to explore new chemical space while retaining key binding interactions.
Common bioisosteres for a pyrazole ring include other five-membered heterocycles such as imidazole (B134444), triazole, thiazole, and 1,2,4-oxadiazole (B8745197). nih.govresearchgate.net For example, in the optimization of CB1 receptor antagonists, a SAR study revealed a close correlation between the biological results of an imidazole series and the original pyrazole series, demonstrating that imidazole can serve as an effective pyrazole bioisostere. researchgate.net The rationale for this is that these rings often have similar sizes, shapes, and the ability to participate in hydrogen bonding and other non-covalent interactions. In other instances, a 1,2,4-oxadiazole ring has been used as a bioisostere for an amide group within a larger pyrazole-containing molecule, showcasing the versatility of this strategy. nih.gov The choice of a specific bioisostere depends on the desired change in properties, such as altering hydrogen bond donor/acceptor patterns, modifying lipophilicity, or improving metabolic stability.
Impact of Amide Linker Modifications on Pharmacological Profile
The amide linker in N-aryl-nicotinamide derivatives is a critical determinant of their biological activity, influencing both the orientation of the linked aromatic rings and the molecule's physicochemical properties. Modifications to this linker, or to the rings it connects, can significantly alter the pharmacological profile.
In a study of N-(1H-pyrazol-5-yl)nicotinamide derivatives designed as potential antifungal agents, the structure-activity relationship was explored by introducing various substituents on both the pyrazole and nicotinamide moieties. nih.govresearchgate.net Although this study focused on a pyrazol-5-yl isomer, the findings offer valuable insights into the potential impact of substitutions on a pyrazol-4-yl scaffold. The antifungal activity of these compounds was found to be highly dependent on the nature and position of these substituents. nih.govresearchgate.net For instance, certain substitutions led to compounds with potent activity against fungal pathogens like Sclerotinia sclerotiorum and Valsa mali. nih.gov
The pyrazole moiety, in particular, is a versatile scaffold in drug design. Modifications at the N1 position of the pyrazole ring, or the introduction of various substituents on the carbon atoms of the ring, have been shown to significantly affect the inhibitory activity and selectivity of pyrazole-based inhibitors targeting various enzymes. nih.gov The amide linker itself provides a hydrogen bond donor (N-H) and acceptor (C=O), which are often crucial for binding to target proteins. The relative orientation of these groups, constrained by the amide bond, is a key factor in establishing specific interactions within a binding pocket. researchgate.net
The following table summarizes hypothetical structure-activity relationships for 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide analogs, based on findings from related compound series. nih.govresearchgate.netnih.gov
| Modification | Position | Observed/Hypothesized Impact on Activity | Reference |
| Introduction of small alkyl groups (e.g., methyl) | Pyrazole ring | Can influence steric interactions and hydrophobic contacts within the binding site. | nih.gov |
| Substitution with electron-withdrawing groups (e.g., CF3) | Pyrazole or Nicotinamide ring | May enhance binding affinity through favorable electronic interactions or by altering the pKa of nearby functional groups. | researchgate.net |
| Substitution with electron-donating groups | Pyrazole or Nicotinamide ring | Can modulate the electronic properties of the aromatic systems, potentially affecting π-π stacking interactions. | nih.gov |
| Alteration of the amide linker (e.g., reverse amide, urea) | Linker | Changes the hydrogen bonding pattern and conformational flexibility, which can drastically alter target engagement. | researchgate.net |
Ligand Efficiency and Related Metrics in Structure Optimization
In the process of drug discovery, it is not sufficient to simply maximize potency. The quality of a molecule is also assessed by its "ligand efficiency" (LE), a metric that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). nih.govwikipedia.org The goal is to identify compounds that achieve high affinity with a minimal number of atoms, as this often correlates with better drug-like properties. sciforschenonline.org
Ligand efficiency is a valuable tool during the hit-to-lead optimization phase, helping to guide the selection of fragments and the elaboration of hits into lead compounds. csmres.co.uk A high LE value for an initial hit suggests that it is a good starting point for optimization. sciforschenonline.org As a molecule is optimized and grows in size to increase potency, LE often decreases. Therefore, maintaining a reasonable LE value is a key objective. sciforschenonline.orgcsmres.co.uk
Other related metrics have been developed to provide a more nuanced view of a compound's quality. Lipophilic Ligand Efficiency (LLE) relates potency to lipophilicity (logP or logD), aiming to guide the optimization process towards compounds that gain potency without becoming excessively greasy, which can lead to poor solubility and off-target effects. sciforschenonline.org
Below is a conceptual table illustrating how these metrics might be applied in the optimization of a hypothetical series of this compound analogs.
| Compound | IC50 (nM) | pIC50 | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | logP | Lipophilic Ligand Efficiency (LLE) |
| Fragment Hit | 10,000 | 5.0 | 12 | 0.42 | 1.5 | 3.5 |
| Lead Candidate | 100 | 7.0 | 20 | 0.35 | 3.0 | 4.0 |
| Optimized Lead | 10 | 8.0 | 25 | 0.32 | 3.5 | 4.5 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Hit-to-Lead and Lead Optimization Strategies in Drug Discovery
The journey from an initial "hit" compound identified in a screening campaign to a "lead" compound with a more desirable pharmacological profile is a critical phase in drug discovery. nih.govbellbrooklabs.com This process involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties. skyryedesign.com
For scaffolds like pyrazole-amides, which are often found in kinase inhibitors, computational strategies can expedite the hit-to-lead process. nih.govnih.gov These methods can help in identifying which analogs to synthesize to build a robust structure-activity relationship. nih.gov
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, the key pharmacophoric features can be inferred from related structures.
Hydrogen Bond Donors and Acceptors: The amide linker provides a crucial hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atoms in the pyrazole and pyridine rings can also act as hydrogen bond acceptors. mdpi.com
Aromatic/Hydrophobic Regions: The pyrazole and brominated pyridine rings represent two hydrophobic regions that can engage in van der Waals and π-π stacking interactions within the target's binding site. tandfonline.com
Halogen Atom: The bromine atom on the nicotinamide ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
Structure-based pharmacophore models derived from known inhibitors of enzymes like human nicotinamide N-methyltransferase (hNNMT) often highlight the importance of these features. tandfonline.comnih.gov
Rational drug design aims to improve the properties of a lead compound based on an understanding of its interaction with the target. nih.govrroij.commdpi.com Several principles can be applied to optimize analogs of this compound. nih.govacs.org
Structure-Based Design: If the three-dimensional structure of the target protein is known, molecular docking and modeling can be used to predict how analogs will bind. This allows for the design of modifications that improve shape complementarity and form additional favorable interactions. acs.org
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, or pharmacokinetic properties. For example, the bromine atom could be replaced with a chlorine or a trifluoromethyl group to modulate electronic and steric properties. The pyrazole ring itself can be considered a bioisostere of a phenyl ring, often with improved physicochemical properties. nih.gov
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, which can lead to an increase in potency by reducing the entropic penalty of binding.
The following table summarizes some rational design strategies that could be applied to this scaffold.
| Design Principle | Strategy | Goal | Reference |
| Shape Complementarity | Modify substituents on the pyrazole or nicotinamide rings to better fill the binding pocket. | Enhance binding affinity through increased van der Waals contacts. | acs.org |
| Electrostatic Optimization | Introduce polar groups or modify existing ones to form favorable electrostatic interactions with the target. | Improve potency and selectivity. | nih.gov |
| Targeting Specific Interactions | Replace the bromine atom with other groups to optimize halogen bonding or other specific interactions. | Enhance binding affinity and selectivity. | acs.org |
| Improving Physicochemical Properties | Modify the overall structure to balance lipophilicity and polarity. | Optimize solubility, permeability, and metabolic stability. | nih.gov |
Computational and in Silico Approaches in the Investigation of 5 Bromo N 1h Pyrazol 4 Yl Nicotinamide
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide, and a biological target, typically a protein or enzyme.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the potential mechanism of action. For instance, in studies of structurally related N-(1H-pyrazol-5-yl)nicotinamide derivatives, molecular docking has been employed to elucidate their antifungal mechanisms. researchgate.netnih.gov These in silico studies have successfully confirmed the strong binding affinity of such compounds within the active site of key fungal enzymes like 14-α-sterol demethylase. researchgate.net
The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), quantifies the strength of the interaction. Docking studies on various pyrazole-containing compounds have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, pyrazole-thiazole hybrids have been shown to bind to the DNA gyrase protein with binding affinities around -9.3 to -9.6 kcal/mol. researchgate.net Similarly, other pyrazole (B372694) analogs have demonstrated binding energies ranging from -5.5 to -9.3 kcal/mol when docked with enzymes like Acetylcholinesterase (AChE) and Glutathione S-transferase (GST). researchgate.net These studies help identify critical amino acid residues involved in the interaction, which is essential for structure-based drug design.
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Examples) | Primary Interactions |
|---|---|---|---|---|
| N-(1H-Pyrazol-5-yl)nicotinamide Derivatives | 14-α-sterol demethylase | Data not specified | Active site residues | Hydrogen bonds, Hydrophobic interactions |
| Pyrazole-Thiazole Hybrids | DNA Gyrase (2XCT) | -9.3 to -9.6 | Nitrogenous bases of DNA | Hydrogen bonds |
| Pyrazole Analogs | AChE-GST | -5.5 to -9.3 (AChE), -5.9 to -9.2 (GST) | Data not specified | Hydrogen bonds, Hydrophobic bonds |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations model the movements and conformational changes of atoms and molecules in a simulated biological environment. nih.gov
These simulations are used to assess the stability of the docked pose, revealing how the ligand and protein adjust their conformations to achieve an optimal fit. For instance, MD simulations performed on nicotinamide (B372718) derivatives have been used to investigate the unbinding process from enzymes, shedding light on the binding pathway and identifying key residues that dominate the interaction. nih.gov Such analyses can reveal significant interior motion in regions of the protein adjacent to the active site, highlighting flexible areas that are crucial for ligand binding. nih.gov Furthermore, conformational analysis through MD is a critical step in developing robust Quantitative Structure-Activity Relationship (QSAR) models by providing a relevant set of molecular conformations for analysis. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
DFT is a computational method used to investigate the electronic structure (electron distribution, molecular orbitals) of molecules. For compounds similar to this compound, such as other halogenated pyrazole benzamides, DFT has been used to calculate various molecular descriptors. nih.gov
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions with a biological target. nih.gov
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -7.159 |
| LUMO Energy (eV) | -2.315 |
| HOMO-LUMO Energy Gap (eV) | 4.844 |
From the fundamental electronic properties calculated by DFT, a range of global reactivity descriptors can be derived. These descriptors quantify the chemical reactivity and stability of the molecule. nih.gov They include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
These descriptors are valuable for comparing the reactivity of a series of related compounds. For example, in a study of anticancer pyrazole derivatives, DFT calculations showed that the most biologically active compound also had the lowest binding energy with key amino acid residues, a finding that correlated with both docking results and experimental data. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of newly designed compounds before their synthesis.
For nicotinamide and pyrazole derivatives, 3D and 4D-QSAR studies have been successfully applied. nih.govnih.gov The process involves generating a dataset of compounds with known activities, calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), and then using statistical methods like partial least squares regression to build a predictive model. nih.gov
In a study on nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors, a receptor-dependent 4D-QSAR model was developed using conformations obtained from molecular dynamics simulations. nih.gov The resulting model showed good statistical significance, indicating its predictive power. nih.gov Similarly, a 3D-QSAR model for 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors was built to understand the pharmacophore requirements for potent inhibitory activity. nih.gov Such models are invaluable for guiding the design of new analogs with potentially improved potency.
| Statistical Parameter | Value | Description |
|---|---|---|
| r² | 0.743 | Coefficient of determination for the test set, indicating the proportion of variance in the dependent variable that is predictable from the independent variable(s). |
| RMSEC | 0.831 | Root Mean Square Error of Calibration, indicating the model's fit to the training set. |
| RMSECV | 0.879 | Root Mean Square Error of Cross-Validation, an estimate of the model's predictive performance. |
Derivation of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a compound with its biological activity. The development of such models for this compound and its analogs can facilitate the prediction of their therapeutic efficacy against various targets.
The process of deriving a predictive model typically involves the following steps:
Data Collection: A dataset of compounds with known biological activities, structurally related to this compound, is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic properties, are calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like artificial neural networks, are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov
Model Validation: The predictive power of the generated model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
For instance, in the study of related N-(1H-pyrazol-5-yl)nicotinamide derivatives with antifungal properties, molecular docking studies have been used to elucidate the possible binding mechanisms to target enzymes. nih.govresearchgate.net These docking studies can provide valuable data for building more accurate QSAR models. Such models could predict the antifungal activity of this compound and guide the synthesis of novel derivatives with enhanced potency.
Identification of Physiochemical and Structural Descriptors for Optimization
To enhance the therapeutic potential of this compound, it is crucial to identify the key physicochemical and structural features that govern its biological activity. This is achieved through a detailed analysis of the structure-activity relationships (SAR) within a series of its analogs.
Key descriptors that are often considered for optimization include:
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the molecule, such as the amide linkage and the pyrazole nitrogen atoms, can significantly influence its interaction with biological targets. nih.gov
Electronic Properties: The distribution of electron density within the molecule, including the effects of the bromine substituent on the nicotinamide ring, can impact its reactivity and binding affinity.
The following table summarizes some of the key physicochemical and structural descriptors and their potential importance in the optimization of this compound.
| Descriptor | Potential Importance for Optimization |
| Molecular Weight | Influences solubility, permeability, and overall ADME properties. |
| logP | Affects membrane permeability and distribution in the body. |
| Hydrogen Bond Donors | Crucial for forming specific interactions with target proteins. |
| Hydrogen Bond Acceptors | Essential for establishing hydrogen bonding networks within the binding site. nih.gov |
| Polar Surface Area | Impacts cell permeability and bioavailability. |
| Rotatable Bonds | Determines the conformational flexibility of the molecule. |
By systematically modifying the structure of this compound and evaluating the effect of these changes on its biological activity, researchers can develop a comprehensive SAR profile to guide further optimization efforts.
Virtual Screening Methodologies for Novel Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach can significantly accelerate the discovery of novel analogs of this compound with improved biological profiles.
There are two main types of virtual screening methodologies:
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking simulations are used to predict the binding mode and affinity of each compound in a database to the target's binding site. nih.gov For instance, if the target of this compound is known, SBVS can be employed to identify new compounds that are predicted to bind with high affinity.
Ligand-Based Virtual Screening (LBVS): When the structure of the target protein is unknown, LBVS can be used. This approach utilizes the chemical structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties. nih.gov Common LBVS methods include similarity searching based on 2D fingerprints and 3D shape-based screening.
A consensus scoring approach, which combines the results from multiple virtual screening methods, can be employed to improve the success rate of identifying promising hit compounds. researchgate.net For example, a combination of QSAR models and shape-based screening has been successfully used to identify novel inhibitors from a large compound library. nih.gov These methodologies can be effectively applied to the discovery of novel analogs of this compound for various therapeutic applications.
Perspectives in Preclinical Drug Discovery and Development
Potential of 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide Analogs as Preclinical Therapeutic Candidates
The fusion of the nicotinamide (B372718) and pyrazole (B372694) moieties has yielded a versatile class of compounds with significant preclinical potential. Pyrazole, a five-membered heterocyclic ring, is a recognized pharmacophore present in several approved drugs, while nicotinamide is a form of vitamin B3 crucial for cellular metabolism. nih.govnih.gov Analogs of this compound have shown promise primarily in oncology, inflammation, and mycology.
Research into pyrazole derivatives has highlighted their anticancer properties. nih.gov For instance, certain 5-phenyl-1H-pyrazole analogues containing a niacinamide (nicotinamide) ring have demonstrated potential cytotoxicity against melanoma cell lines. nih.gov This suggests that the core nicotinamide-pyrazole structure could serve as a template for developing new antiproliferative agents.
In the realm of inflammatory diseases, analogs of this scaffold have been investigated as potent kinase inhibitors. A notable example is the development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical enzyme in signaling pathways of the immune system, making it an attractive target for treating conditions like rheumatoid arthritis and inflammatory bowel disease. nih.gov Optimization of this series led to inhibitors with excellent potency and oral bioavailability. nih.gov
Furthermore, N-(1H-pyrazol-5-yl)nicotinamide derivatives have been designed and synthesized as antifungal agents. nih.gov Several of these compounds exhibited significant fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Valsa mali. nih.gov The in vivo efficacy of select compounds underscores their potential for development as novel fungicides. nih.gov
| Compound | Target/Assay | Activity Metric | Reported Value | Therapeutic Area | Source |
|---|---|---|---|---|---|
| Compound B4 (a N-(1H-pyrazol-5-yl)nicotinamide derivative) | Sclerotinia sclerotiorum | EC₅₀ | 10.35 mg/L | Antifungal | nih.gov |
| Compound B4 (a N-(1H-pyrazol-5-yl)nicotinamide derivative) | Valsa mali | EC₅₀ | 17.01 mg/L | Antifungal | nih.gov |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide series | IRAK4 Kinase | IC₅₀ | Nanomolar range | Anti-inflammatory | nih.gov |
Challenges in Optimizing Biological Efficacy and Selectivity
Despite the therapeutic promise of nicotinamide-pyrazole hybrids, their development is fraught with challenges related to optimizing biological efficacy and selectivity. A primary hurdle lies in elucidating a clear structure-activity relationship (SAR). The SAR for this class of compounds can be complex, with small structural modifications leading to significant changes in potency and target specificity.
For antifungal N-(1H-pyrazol-5-yl)nicotinamide derivatives, studies have revealed that the type and position of substituents on both the pyrazole and nicotinamide rings are critical for activity. nih.govmdpi.com For example, the presence of specific groups on the pyrazole ring can dramatically influence fungicidal potency. nih.gov Similarly, for IRAK4 inhibitors, sequential modifications to both the pyrazole ring and the fused pyrazolopyrimidine ring were necessary to achieve high potency. nih.gov
A significant challenge in the optimization process is achieving selectivity. Kinase inhibitors, for example, often suffer from off-target effects due to the high degree of similarity in the ATP-binding sites across the human kinome. While potent IRAK4 inhibitors were developed from the N-(1H-pyrazol-4-yl) scaffold, ensuring their selectivity against other kinases required careful structural tuning. nih.gov
Furthermore, optimizing physicochemical properties to ensure good drug-like characteristics is a major obstacle. Early analogs in the IRAK4 inhibitor series, for instance, suffered from poor permeability and bioavailability, which hindered their preclinical development. nih.gov Researchers had to systematically modify the molecules, guided by properties like the calculated LogD (a measure of lipophilicity), to improve absorption and metabolic stability. nih.gov The introduction of certain polar groups to improve potency can sometimes negatively impact cell permeability, requiring a delicate balance during the optimization phase.
Future Research Directions in the Design of Novel Nicotinamide-Pyrazole Hybrids for Specific Targets
The future of nicotinamide-pyrazole hybrid research is poised to build upon current successes while addressing existing challenges. A key direction is the application of hybrid-based design to create molecules that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer or inflammatory disorders. rsc.org
Structure-based drug design will continue to be a pivotal tool. The availability of X-ray co-crystal structures, such as those for pan-FGFR covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide scaffold, can guide the rational design of more potent and selective analogs. nih.gov This approach allows for the precise targeting of specific amino acid residues within the target protein, including those that emerge in drug-resistant mutants. nih.gov
The development of covalent inhibitors represents another promising frontier. By designing molecules that form an irreversible bond with their target protein, researchers can achieve prolonged duration of action and high potency. nih.gov This strategy has been successfully applied to pyrazole-based inhibitors of fibroblast growth factor receptors (FGFRs) to overcome acquired resistance. nih.gov
Moreover, future research will likely focus on expanding the therapeutic applications of this scaffold. Given the diverse biological activities associated with pyrazole-containing compounds, including antimicrobial, antioxidant, and antidiabetic effects, there is considerable scope for designing novel nicotinamide-pyrazole hybrids for a wider range of diseases. nih.govresearchgate.net Continued exploration of different substitutions and the fusion of the core scaffold with other pharmacologically active moieties will be essential in unlocking the full therapeutic potential of this chemical class. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
